![molecular formula C8H10ClN3 B597977 2-Chloro-3-pyrrolidin-1-ylpyrazine CAS No. 1209459-63-1](/img/structure/B597977.png)
2-Chloro-3-pyrrolidin-1-ylpyrazine
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Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-pyrrolidin-1-ylpyrazine or similar compounds often involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-pyrrolidin-1-ylpyrazine is characterized by a pyrrole and a pyrazine ring, making it a nitrogen-containing heterocyclic compound . More detailed structural analysis can be performed using tools like MolView .Scientific Research Applications
Biological Importance
Pyrrolones and pyrrolidinones, which are five-membered heterocycles, are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, and researchers have synthesized various pyrrolone and pyrrolidinone derivatives . These derivatives can be used for the future development of novel compounds active against different infections and diseases .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
Pyrrolidinone derivatives have been found to exhibit anticancer activity . For instance, certain pyridine derivatives, which share a similar structure with pyrazine, have shown promising antitumor activity against liver carcinoma cell line (HEPG2) .
Anti-inflammatory Activity
Pyrrolone derivatives have demonstrated anti-inflammatory activity . This suggests that they could be used in the development of new anti-inflammatory drugs.
Antidepressant Activity
Pyrrolone derivatives have also shown antidepressant activity . This indicates their potential use in the treatment of depression.
Industrial Applications
Poly(vinyl pyrrolidone) (PVP), a derivative of pyrrolidinone, has numerous applications in the biomedical field due to its useful features such as non-toxicity, high hydrophilicity, biocompatibility, excellent complexation features, and film-forming ability .
Anticonvulsant Activity
Pyrrolone derivatives have shown anticonvulsant activity . This suggests their potential use in the treatment of epilepsy and other seizure disorders.
Anti-HCV Activity
Pyrrolone derivatives have demonstrated anti-HCV (Hepatitis C Virus) activity . This indicates their potential use in the treatment of Hepatitis C.
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloro-3-pyrrolidin-1-ylpyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
properties
IUPAC Name |
2-chloro-3-pyrrolidin-1-ylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNSGOWGHKGGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-pyrrolidin-1-ylpyrazine |
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